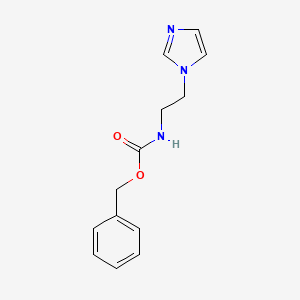
N-Cbz-2-(1-imidazolyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cbz-2-(1-imidazolyl)ethanamine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The imidazole ring is known for its broad range of chemical and biological properties, making it a valuable component in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-2-(1-imidazolyl)ethanamine typically involves the protection of the amine group with a carbobenzyloxy (Cbz) group, followed by the introduction of the imidazole ring. One common method involves the reaction of 2-bromoethylamine hydrobromide with imidazole in the presence of a base such as potassium carbonate. The resulting 2-(1-imidazolyl)ethanamine is then protected with benzyl chloroformate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cbz-2-(1-imidazolyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The Cbz protecting group can be removed under hydrogenation conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for deprotection.
Substitution: Nucleophiles such as alkyl halides can react with the imidazole ring under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: 2-(1-imidazolyl)ethanamine.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
N-Cbz-2-(1-imidazolyl)ethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Cbz-2-(1-imidazolyl)ethanamine depends on its specific application. In biological systems, the imidazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-imidazolyl)ethanamine: Lacks the Cbz protecting group.
N-Cbz-2-(1-pyrazolyl)ethanamine: Contains a pyrazole ring instead of an imidazole ring.
N-Cbz-2-(1-triazolyl)ethanamine: Contains a triazole ring instead of an imidazole ring.
Uniqueness
N-Cbz-2-(1-imidazolyl)ethanamine is unique due to the presence of both the imidazole ring and the Cbz protecting group. The imidazole ring provides a versatile platform for chemical modifications, while the Cbz group offers protection for the amine functionality during synthetic transformations .
Propriétés
Formule moléculaire |
C13H15N3O2 |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
benzyl N-(2-imidazol-1-ylethyl)carbamate |
InChI |
InChI=1S/C13H15N3O2/c17-13(15-7-9-16-8-6-14-11-16)18-10-12-4-2-1-3-5-12/h1-6,8,11H,7,9-10H2,(H,15,17) |
Clé InChI |
SUOHWPYUNFKZLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


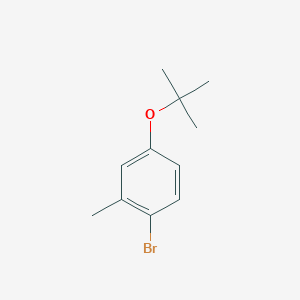
![3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B13699333.png)
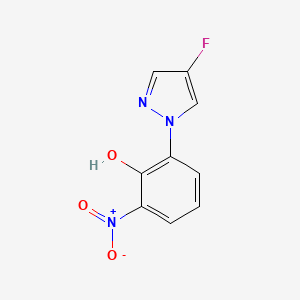

![3,4-Dimethyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B13699361.png)
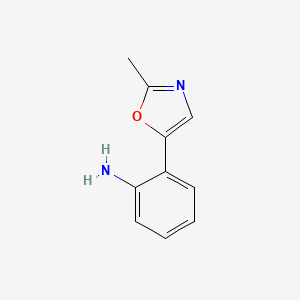
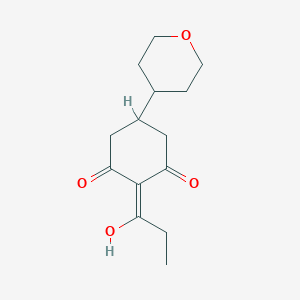
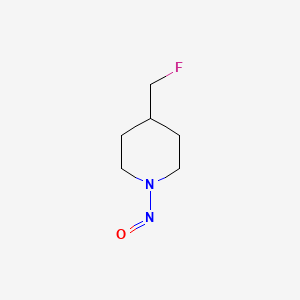
![Pyrrolo[1,2-b]pyridazine](/img/structure/B13699388.png)
![7-Boc-2-methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B13699392.png)
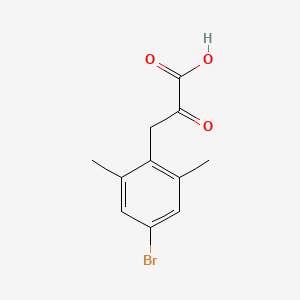
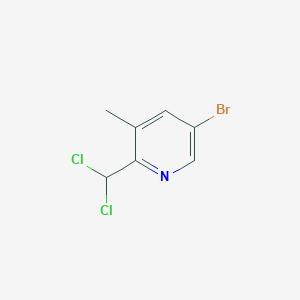
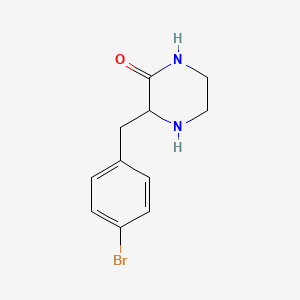
![3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13699411.png)
